(S)-5-(Amino(cyclopropyl)methyl)-2-chlorophenol
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Overview
Description
(S)-5-(Amino(cyclopropyl)methyl)-2-chlorophenol is a compound that features a cyclopropyl group, an amino group, and a chlorophenol moiety. The presence of these functional groups makes it an interesting subject for chemical research due to its potential reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclopropanes is the Corey-Chaykovsky reaction, which involves the reaction of sulfonium ylides with alkenes . Another method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to cyclopropanate alkenes .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves catalytic systems that enable regio-, diastereo-, and enantio-selective reactions. These methods are scalable and can produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
(S)-5-(Amino(cyclopropyl)methyl)-2-chlorophenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the nitro group would yield an amino group.
Scientific Research Applications
(S)-5-(Amino(cyclopropyl)methyl)-2-chlorophenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of cyclopropyl groups on biological systems.
Medicine: Cyclopropane derivatives are often explored for their potential pharmaceutical properties.
Industry: It is used in the synthesis of materials with unique properties, such as polymers and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-5-(Amino(cyclopropyl)methyl)-2-chlorophenol involves its interaction with molecular targets through its functional groups. The cyclopropyl group can impose conformational rigidity on the molecule, affecting its binding to biological targets. The amino group can participate in hydrogen bonding, while the chlorophenol group can engage in hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane carboxylic acid (ACC): A natural precursor of the phytohormone ethylene.
Cyclopropylamine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(S)-5-(Amino(cyclopropyl)methyl)-2-chlorophenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H12ClNO |
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Molecular Weight |
197.66 g/mol |
IUPAC Name |
5-[(S)-amino(cyclopropyl)methyl]-2-chlorophenol |
InChI |
InChI=1S/C10H12ClNO/c11-8-4-3-7(5-9(8)13)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2/t10-/m0/s1 |
InChI Key |
BFSURDZTXQFIBT-JTQLQIEISA-N |
Isomeric SMILES |
C1CC1[C@@H](C2=CC(=C(C=C2)Cl)O)N |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)Cl)O)N |
Origin of Product |
United States |
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